molecular formula C27H29N3 B3033491 1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine CAS No. 1030939-19-5

1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine

Cat. No. B3033491
M. Wt: 395.5 g/mol
InChI Key: VARPPGRYRXYLMU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and any important functional groups.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its bond lengths and angles, stereochemistry, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include its reactivity with various reagents, its participation in specific types of reactions, and the products formed in these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It may also include computational studies of its electronic structure and other theoretical properties.


Safety And Hazards

This involves assessing the compound’s toxicity, flammability, and other hazards. It may include information from safety data sheets, toxicology studies, and regulatory information.


Future Directions

This involves discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.


properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3/c1-19-10-11-20(2)23(16-19)18-30-14-12-22(13-15-30)26-17-27(29-28-26)25-9-5-7-21-6-3-4-8-24(21)25/h3-11,16-17,22H,12-15,18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARPPGRYRXYLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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